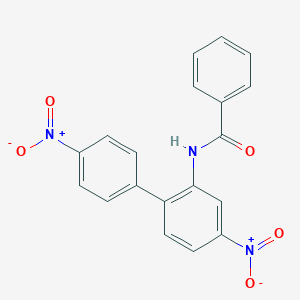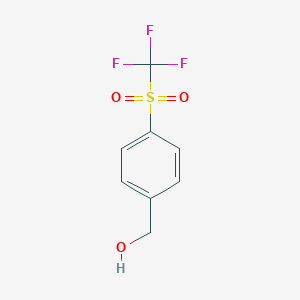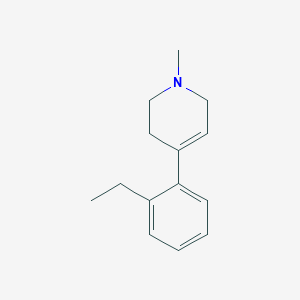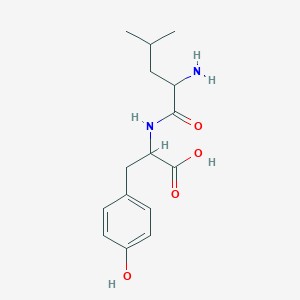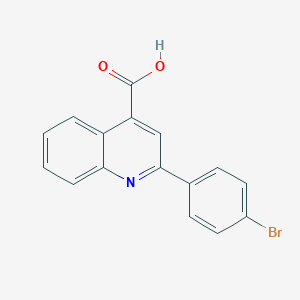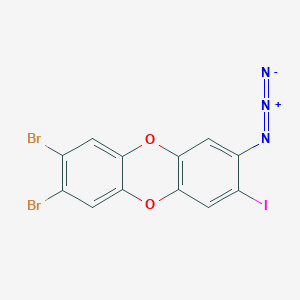
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin (AIDD) is a synthetic compound that has gained attention in scientific research due to its unique chemical properties and potential applications. AIDD is a halogenated dibenzo-1,4-dioxin derivative that contains both iodine and azide functional groups. This compound has been synthesized using various methods and has shown promising results in various scientific applications.
科学研究应用
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has shown potential in various scientific research applications. One of the most promising applications is in the field of photoaffinity labeling. 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin can be used as a photoaffinity label for the identification and isolation of protein targets. This compound can also be used in the development of new drugs and therapies. 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has shown potential as an anticancer agent, and its mechanism of action is currently being studied.
作用机制
The mechanism of action of 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin is not fully understood. However, it is believed that the compound interacts with cellular proteins and DNA through its azide and iodine functional groups. 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin can induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes. In vivo studies have shown that 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin can reduce tumor growth in mice. However, the compound has also been shown to have toxic effects on certain cells and tissues.
实验室实验的优点和局限性
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has several advantages for lab experiments. It is a highly specific and potent compound that can be used in small quantities. It is also easy to synthesize using various methods. However, the compound has some limitations. It is highly reactive and can be toxic to certain cells and tissues. It also requires special handling and storage conditions.
未来方向
There are several future directions for 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin research. One direction is the development of new drugs and therapies based on the compound. 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has shown potential as an anticancer agent, and its mechanism of action is currently being studied. Another direction is the identification and isolation of protein targets using 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin as a photoaffinity label. This could lead to the discovery of new drug targets and pathways. Further studies are also needed to determine the toxicity and safety of 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin in vivo.
Conclusion
In conclusion, 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin is a synthetic compound that has gained attention in scientific research due to its unique chemical properties and potential applications. The compound has been synthesized using various methods and has shown promising results in various scientific applications. 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has potential as an anticancer agent and can be used as a photoaffinity label for the identification and isolation of protein targets. However, further studies are needed to determine the mechanism of action, toxicity, and safety of the compound.
合成方法
The synthesis of 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has been achieved using various methods. One of the most commonly used methods involves the reaction of 2,3-dibromo-7,8-dimethoxydibenzo-1,4-dioxin with sodium azide and iodine in the presence of a catalyst. This method yields 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin with a purity of over 95%. Other methods include the use of halogen exchange reactions and palladium-catalyzed cross-coupling reactions.
属性
CAS 编号 |
106463-72-3 |
|---|---|
产品名称 |
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin |
分子式 |
C12H4Br2IN3O2 |
分子量 |
508.89 g/mol |
IUPAC 名称 |
2-azido-7,8-dibromo-3-iododibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br2IN3O2/c13-5-1-9-10(2-6(5)14)20-12-4-8(17-18-16)7(15)3-11(12)19-9/h1-4H |
InChI 键 |
WIBBBXXFUWDSSZ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC2=C1OC3=CC(=C(C=C3O2)Br)Br)I)N=[N+]=[N-] |
规范 SMILES |
C1=C(C(=CC2=C1OC3=CC(=C(C=C3O2)Br)Br)I)N=[N+]=[N-] |
其他 CAS 编号 |
106463-72-3 |
同义词 |
2-azido-3-(125I)iodo-7,8-dibromodibenzo-p-dioxin 2-azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin 2-azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin, 125I-labeled 2-azido-3-iodo-7,8-dibromodibenzo-p-dioxin AIBr2DD AIDB-dioxin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)



